molecular formula C18H22ClN3O4S B2938791 methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251703-48-6

methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2938791
CAS No.: 1251703-48-6
M. Wt: 411.9
InChI Key: NAIAUEJOPYPDFP-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, a chlorobenzyl group, a methylpiperidinyl group, and a sulfonyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the pyrazole ring.

    Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a sulfonylation reaction, where the pyrazole ring reacts with a sulfonyl chloride derivative of the methylpiperidinyl group.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-chlorobenzyl)-3-(piperidin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the methyl group on the piperidine ring.

    Methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide: Similar structure but has a carboxamide group instead of a carboxylate group.

Uniqueness

Methyl 1-(4-chlorobenzyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O4S/c1-13-7-9-22(10-8-13)27(24,25)17-16(18(23)26-2)12-21(20-17)11-14-3-5-15(19)6-4-14/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIAUEJOPYPDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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